3-(tert-butoxy)propylamine hydrochloride physical properties
3-(tert-butoxy)propylamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 3-(tert-butoxy)propylamine hydrochloride
This guide provides a comprehensive overview of the physical and chemical properties of 3-(tert-butoxy)propylamine hydrochloride (CAS No. 864658-14-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes key data with practical, field-proven insights for its characterization and application.
Introduction: A Versatile Building Block
3-(tert-butoxy)propylamine hydrochloride is a bifunctional organic molecule featuring a primary amine and a tert-butyl ether. It serves as a valuable intermediate and building block in diverse synthetic applications, from pharmaceutical development to the creation of specialty chemicals.[1] The presence of the hydrochloride salt fundamentally dictates its physical properties, rendering it a stable, crystalline solid with enhanced aqueous solubility compared to its free amine form.[1][2] This conversion to a salt is a common strategy to improve the handling, stability, and shelf-life of liquid amines by transforming them into solid, less oxidation-prone materials.[2]
This guide will detail the known physical properties, provide robust protocols for its analytical characterization, and discuss its primary applications and safety considerations, grounding all claims in authoritative data.
Core Physicochemical Properties
The defining characteristics of 3-(tert-butoxy)propylamine hydrochloride are summarized below. The data has been compiled from various chemical suppliers and databases.
Table 1: Chemical Identity
| Identifier | Value | Source(s) |
| CAS Number | 864658-14-0 | [1][3] |
| Molecular Formula | C₇H₁₇NO·HCl | [1][3] |
| Molecular Weight | 167.68 g/mol | [3] |
| Synonyms | 3-Aminopropyl tert-butyl ether hydrochloride | |
| InChI Key | PWSZRKJMCDQAOY-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)(C)OCCCN.Cl |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1] |
| Melting Point | 119-127 °C | [1] |
| Solubility | Excellent solubility in water | [1] |
| Storage Temperature | 2-8 °C |
Expert Insight: The relatively broad melting point range (119-127 °C) reported by suppliers may indicate the presence of minor impurities or that the compound begins to decompose near its melting point.[1] High-purity samples characterized by Differential Scanning Calorimetry (DSC) would be required to establish a more precise melting transition. The excellent water solubility is a direct consequence of its ionic nature as an ammonium salt, a critical property for its use in aqueous reaction media or for formulation purposes.[1][2]
Analytical Characterization: Protocols and Interpretation
Verifying the identity and purity of any reagent is paramount in research. The following sections provide self-validating protocols and interpretative guidance for the characterization of 3-(tert-butoxy)propylamine hydrochloride.
Melting Point Determination
Causality: The melting point is a fundamental physical property used for identification and as a preliminary indicator of purity. Impurities typically depress and broaden the melting range.
Step-by-Step Protocol:
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Ensure the melting point apparatus is calibrated using certified standards.
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Place a small, dry sample of the powder into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
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Place the capillary tube into the heating block of the apparatus.
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Set a ramp rate of 1-2 °C per minute for a precise measurement.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
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Compare the observed range to the literature value (119-127 °C).[1]
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key is to confirm the presence of the ammonium (N-H⁺), ether (C-O), and alkyl (C-H) groups and the absence of a free primary amine signal. Amine salts exhibit characteristic broad and strong N-H⁺ stretching absorptions due to the ionic bonding and hydrogen bonding possibilities.[4]
Expected Spectral Features:
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~3200-2800 cm⁻¹ (Broad, Strong): This region is dominated by the N-H⁺ stretching vibrations of the primary ammonium salt. The peak is typically very broad and may have combination bands superimposed on its lower wavenumber side.[4]
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~2950-2850 cm⁻¹ (Medium-Strong): Aliphatic C-H stretching from the propyl and tert-butyl groups. These peaks may be partially obscured by the broad N-H⁺ band.
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~1600-1500 cm⁻¹ (Variable): N-H⁺ bending vibrations.
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~1100 cm⁻¹ (Strong): C-O-C (ether) stretching vibration. This is a key diagnostic peak.
Experimental Workflow: Attenuated Total Reflectance (ATR)-IR
Caption: ATR-IR Spectroscopy Workflow for Solid Samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure and connectivity. The protonation of the amine group will cause a downfield shift for adjacent protons.
Expected ¹H NMR Features (in D₂O):
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~3.5-3.7 ppm (triplet): Protons on the carbon adjacent to the ether oxygen (-O-CH₂ -).
-
~3.0-3.2 ppm (triplet): Protons on the carbon adjacent to the ammonium group (-CH₂ -NH₃⁺). This is shifted downfield compared to the free amine due to the electron-withdrawing effect of the positive charge.
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~1.9-2.1 ppm (multiplet): Protons on the central carbon of the propyl chain (-CH₂-CH₂ -CH₂-).
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~1.2-1.3 ppm (singlet, 9H): Nine equivalent protons of the tert-butyl group (-(CH₃ )₃).
Experimental Workflow: NMR Analysis
Caption: General Workflow for NMR Sample Preparation and Analysis.
Applications in Research and Drug Development
The unique structure of 3-(tert-butoxy)propylamine hydrochloride makes it a versatile reagent in several fields:
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Pharmaceutical Synthesis: It serves as a key intermediate where the primary amine can be functionalized, and the tert-butyl group can act as a bulky, lipophilic moiety or a protecting group that can be cleaved under acidic conditions.[1]
-
Drug Delivery: Its bifunctional nature is useful in the synthesis of polymers and conjugates for drug delivery systems.[1]
-
Specialty Chemicals: It is employed as a building block in the production of agrochemicals and other specialty organic compounds.[1]
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Cosmetic Formulations: The compound has been noted for its emulsifying properties, which can be utilized to stabilize cosmetic products.[1]
Safety and Handling
Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8 °C, as recommended by suppliers.[1]
Hazard Profile: Specific, comprehensive safety data for 3-(tert-butoxy)propylamine hydrochloride is not widely published. However, data for structurally related compounds like 3-isopropoxypropylamine and 3-butoxypropylamine indicate potential hazards.[5][6] These related compounds are classified as causing severe skin burns and eye damage.[5][6]
Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for 3-(tert-butoxy)propylamine hydrochloride before handling. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
References
- Ataman Kimya. (n.d.). TRIPROPYLAMINE.
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Carl ROTH. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Butoxypropylamine (CAS 16499-88-0). Retrieved from [Link]
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NIST. (n.d.). 3-Butoxypropylamine. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Isopropoxypropylamine. In PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Propanamine, 3-butoxy-. In PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. In Organic Chemistry Frontiers. Retrieved from [Link]
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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Southern Illinois University. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]
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ChemBK. (2024, May 28). 3-Butoxy Propyl Amine. Retrieved from [Link]
